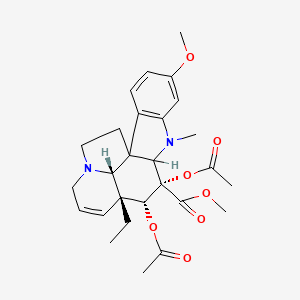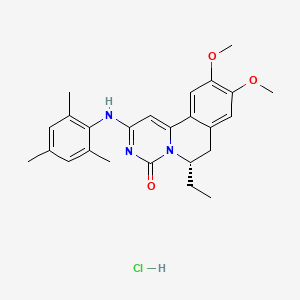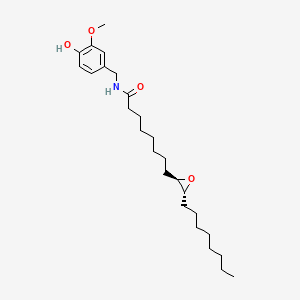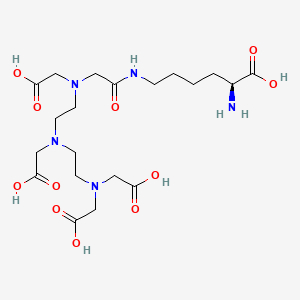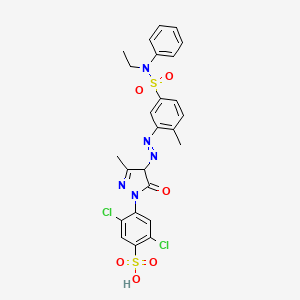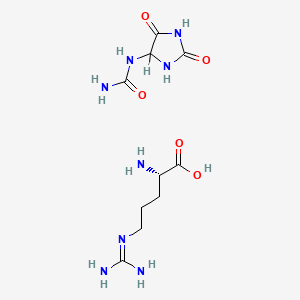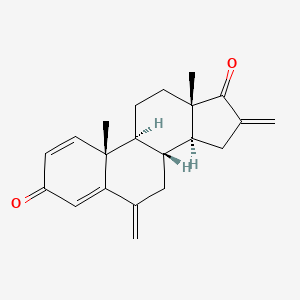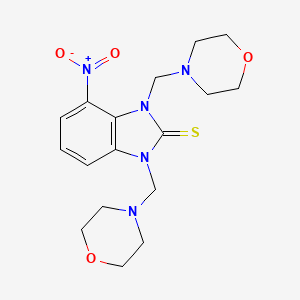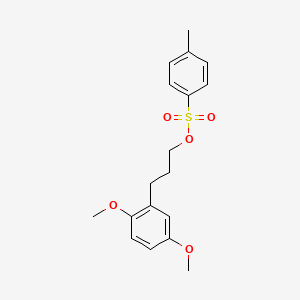
Palmitoyl tripeptide-1 acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyl tripeptide-1 acetate involves a stepwise peptide synthesis process. The C-terminal amino acid (lysine) is protected on its acidic function, and each N-protected amino acid (glycine, histidine) is sequentially coupled to the amino terminus. The peptide is elongated by one amino acid at each step, followed by deprotection and amidation .
Industrial Production Methods
The industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the C-terminal amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified .
Analyse Des Réactions Chimiques
Types of Reactions
Palmitoyl tripeptide-1 acetate primarily undergoes substitution reactions due to the presence of its peptide bonds. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include N-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents such as trifluoroacetic acid (TFA) .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, which can be further modified or conjugated with other molecules for enhanced functionality .
Applications De Recherche Scientifique
Palmitoyl tripeptide-1 acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cosmetics, it is used for its anti-aging properties, as it stimulates collagen production and enhances skin elasticity . In medicine, it is being explored for its potential in wound healing and tissue regeneration . Additionally, it is used in various formulations to improve skin health and mitigate the effects of aging .
Mécanisme D'action
Palmitoyl tripeptide-1 acetate works by stimulating fibroblasts, which are cells responsible for producing collagen and other extracellular matrix components. The peptide binds to specific receptors on fibroblasts, triggering a signaling cascade that leads to increased collagen production and improved skin elasticity . This mechanism is similar to that of retinoids but with a lower irritation profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl pentapeptide-4: Another peptide used in anti-aging products, known for its ability to improve skin texture and reduce wrinkles.
Copper tripeptide-1: A peptide that combines copper ions with the tripeptide sequence, known for its wound healing and anti-inflammatory properties.
Palmitoyl tetrapeptide-7: A peptide that reduces inflammation and improves skin elasticity.
Uniqueness
Palmitoyl tripeptide-1 acetate is unique due to its ability to penetrate the skin’s lipid barrier effectively, thanks to the palmitic acid moiety. This enhances its delivery and boosts its effectiveness in stimulating collagen production and improving skin health .
Propriétés
Numéro CAS |
1628252-62-9 |
|---|---|
Formule moléculaire |
C33H60N6O6 |
Poids moléculaire |
636.9 g/mol |
Nom IUPAC |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-(heptadec-1-en-2-ylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C31H56N6O4.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25(2)34-23-29(38)36-28(21-26-22-33-24-35-26)30(39)37-27(31(40)41)19-16-17-20-32;1-2(3)4/h22,24,27-28,34H,2-21,23,32H2,1H3,(H,33,35)(H,36,38)(H,37,39)(H,40,41);1H3,(H,3,4)/t27-,28-;/m0./s1 |
Clé InChI |
UCDKTEPCRXPBGM-DHBRAOIWSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=C)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O.CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=C)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


